Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Catalog No.
S1894503
CAS No.
84-71-9
M.F
C24H44O4
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

CAS Number

84-71-9

Product Name

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

IUPAC Name

bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3

InChI Key

DIMOQAGSNHTROK-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC

The exact mass of the compound Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS 84-71-9), commonly known as 1,2-DEHCH or DOCH, is a high-performance primary non-phthalate plasticizer. Synthesized via the catalytic hydrogenation of bis(2-ethylhexyl) phthalate (DEHP), this compound replaces the aromatic benzene ring with a saturated cyclohexane core [1]. This critical structural shift eliminates the endocrine-disrupting properties associated with traditional ortho-phthalates while preserving the highly efficient 2-ethylhexyl ester chains. It presents as a clear, low-odor liquid with high thermal stability, low volatility, and high compatibility with polyvinyl chloride (PVC) and other polar polymers [2]. In procurement contexts, it is highly valued as a direct drop-in replacement for DEHP, offering nearly identical processing parameters without the regulatory burdens of SVHC (Substance of Very High Concern) classification.

Substituting 1,2-DEHCH with generic non-phthalates like DINCH or 1,4-DEHCH can lead to severe processing failures or altered mechanical properties in PVC compounding[1]. While 1,4-DEHCH (Eco-DEHCH) shares the exact same molecular formula, its para-configuration results in a higher density and significantly slower gelation speed, forcing manufacturers to increase extruder temperatures and extend residence times [2]. Similarly, replacing it with DINCH introduces longer isononyl (C9) chains, which inherently increase plastisol viscosity and reduce low-temperature flexibility compared to the 2-ethylhexyl (C8) chains of 1,2-DEHCH. Procurement teams must strictly specify the 1,2-isomer (CAS 84-71-9) to maintain the rapid fusion kinetics and high volumetric yield historically associated with DEHP, avoiding the hidden processing costs of poorly matched substitutes.

Accelerated Gelation Speed and Processing Efficiency vs. 1,4-Isomers

The ortho-dicarboxylate spatial arrangement of 1,2-DEHCH provides significantly faster gelation and fusion speeds compared to 1,4-DEHCH (the hydrogenated DOTP analog) [1]. In flexible PVC compounding, 1,2-DEHCH closely mimics the rapid fusion profile of DEHP, whereas the para-configuration of 1,4-isomers requires higher processing temperatures or longer residence times to achieve complete polymer chain solvation[2].

Evidence DimensionGelation speed and fusion temperature
Target Compound DataRapid gelation at standard DEHP processing temperatures (ortho-configuration)
Comparator Or Baseline1,4-DEHCH (para-configuration)
Quantified DifferenceSignificantly shorter gelation time and lower required fusion temperature
ConditionsPVC plastisol compounding and high-speed extrusion

Reduces energy consumption and prevents line-speed bottlenecks in industrial PVC extrusion and calendering processes.

Enhanced Low-Temperature Flexibility and Viscosity Profile vs. DINCH

When compared to the widely used non-phthalate DINCH (diisononyl cyclohexane-1,2-dicarboxylate), 1,2-DEHCH exhibits lower initial plastisol viscosity and enhanced low-temperature flexibility [1]. The C8 (2-ethylhexyl) branched chains of 1,2-DEHCH provide better cold resistance and higher plasticizing efficiency than the C9 (isononyl) chains of DINCH, requiring lower phr (parts per hundred resin) loadings to achieve equivalent Shore A hardness [2].

Evidence DimensionPlasticizing efficiency and cold resistance
Target Compound DataHigh efficiency (C8 chains), strong sub-zero flexibility
Comparator Or BaselineDINCH (C9 chains)
Quantified DifferenceLower phr requirement for equivalent flexibility; lower plastisol viscosity
ConditionsFlexible PVC formulation evaluated at sub-zero temperatures

Allows formulators to use less plasticizer by weight while improving the cold-weather performance and flowability of the material.

Favorable Density for Volumetric Cost Efficiency vs. 1,4-DEHCH

1,2-DEHCH possesses a lower specific gravity (approximately 0.958 g/cm³) compared to the 1,4-DEHCH isomer (0.984 g/cm³)[1]. Because flexible PVC products—such as films, flooring, and synthetic leather—are typically sold by volume or area rather than by weight, the lower density of the 1,2-isomer yields a higher volume of finished product per metric ton of plasticizer procured, directly improving material economics [2].

Evidence DimensionSpecific Gravity / Density
Target Compound Data~0.958 g/cm³
Comparator Or Baseline1,4-DEHCH (~0.984 g/cm³)
Quantified Difference~2.6% lower density, yielding higher volumetric output
ConditionsStandard ambient conditions (20°C)

Directly reduces raw material costs by increasing the volumetric yield of extruded or calendered PVC products per purchased ton.

Structural Elimination of Endocrine Disruption vs. DEHP

Unlike its unhydrogenated precursor DEHP (bis(2-ethylhexyl) phthalate), which is heavily restricted under REACH as a Substance of Very High Concern (SVHC) due to endocrine disruption, 1,2-DEHCH features a fully saturated cyclohexane ring [1]. This structural modification eliminates binding affinity to hormone receptors while maintaining the critical ester chain length needed for polymer intercalation, allowing direct regulatory substitution in sensitive PVC formulations [2].

Evidence DimensionReceptor binding / Regulatory status
Target Compound DataNon-phthalate, saturated cyclohexane core (SVHC-free)
Comparator Or BaselineDEHP (Aromatic core, SVHC restricted)
Quantified DifferenceComplete elimination of phthalate-associated endocrine disruption
ConditionsRegulatory compliance for toys, medical devices, and food contact

Enables manufacturers to bypass strict phthalate bans without sacrificing the proven plasticizing performance of the 2-ethylhexyl ester structure.

High-Speed PVC Extrusion and Calendering

Where rapid gelation and fusion are required to maintain high line speeds, the ortho-configuration of 1,2-DEHCH outperforms 1,4-isomers. It allows manufacturers to operate at lower fusion temperatures, saving energy and reducing processing bottlenecks in the production of PVC films and profiles [1].

Cold-Weather Outdoor PVC Products

For wire and cable insulation, synthetic leather, and roofing membranes exposed to sub-zero temperatures, the 2-ethylhexyl chains of 1,2-DEHCH provide enhanced low-temperature flexibility compared to isononyl-based plasticizers like DINCH, preventing embrittlement and cracking [2].

Low-Viscosity Plastisol Formulations

In dip-coating, slush-molding, and rotational molding processes, the lower inherent viscosity of 1,2-DEHCH compared to DINCH ensures better flowability and rapid de-aeration of the plastisol before curing, resulting in defect-free coatings and molded parts [1].

Phthalate-Free Sensitive Applications

For toys, medical tubing, and food-contact materials where DEHP is banned, 1,2-DEHCH provides a direct drop-in replacement. It maintains the exact processing parameters of DEHP while offering zero endocrine-disrupting aromaticity, ensuring strict REACH and SVHC compliance [2].

XLogP3

7.8

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

84-71-9

General Manufacturing Information

1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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